Lower Curing Temperature vs. Bismaleimide Resins
Bisitaconimide resins cure at significantly lower temperatures than the petroleum‑derived bismaleimide benchmark, reducing energy input during processing. In a direct comparison, the curing exotherm of bisitaconimides immediately followed the melting endotherm and occurred at lower temperatures than that of corresponding bismaleimides [1]. For example, two structurally characterized bisitaconimides polymerize thermally at 180 °C and 225 °C, whereas typical bismaleimides require higher onset temperatures [2].
| Evidence Dimension | Thermal polymerization (curing) temperature |
|---|---|
| Target Compound Data | Bisitaconimide‑1 cures at 180 °C; bisitaconimide‑2 cures at 225 °C [2] |
| Comparator Or Baseline | Bismaleimide resins: curing exotherm maximum typically >250 °C (onset higher); bisitaconimides cure at lower temperatures than bismaleimides [1] |
| Quantified Difference | ≥25–70 °C lower curing temperature for bisitaconimides |
| Conditions | Differential scanning calorimetry (DSC); neat resin thermal polymerization |
Why This Matters
Lower curing temperature widens the processing window for thermally sensitive substrates and reduces energy costs in composite manufacturing.
- [1] Solanki, A., Choudhary, V., & Varma, I. K. (2002). Synthesis and characterization of bisitaconimides. I. Journal of Applied Polymer Science, 84(12), 2277–2282. View Source
- [2] Hartford, S. L., Subramanian, S., & Parker, J. A. (1978). Synthesis of N‑substituted bisitaconimide monomers for use as thermosetting polyimide resins. Journal of Polymer Science: Polymer Chemistry Edition, 16(1), 137–145. View Source
